4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
Overview
Description
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial/Antifungal Properties
- The compound's derivatives demonstrate noteworthy antibacterial and antifungal activities. For instance, certain derivatives exhibit significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as against fungal species like Aspergillus flavus (Pundeer et al., 2013).
Role in Time-Resolved Fluorescence Immunoassay
- Derivatives of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole have been used in developing bifunctional chelate intermediates for time-resolved fluorescence immunoassay, illustrating its potential in biochemical analysis (Pang Li-hua, 2009).
Applications in Photoreactions
- Research shows this compound's derivatives can exhibit various photoreactions, such as excited-state intramolecular proton transfer, which are crucial for understanding photochemical processes (Vetokhina et al., 2012).
Antimicrobial Properties
- Various N-phenylpyrazole derivatives, including 4-bromo substituted ones, have shown significant antimicrobial properties, suggesting their potential as therapeutic agents against microbial infections (Farag et al., 2008).
Cytotoxic Activity Against Cancer Cell Lines
- Certain derivatives have exhibited cytotoxic activity against various human cancer cell lines, indicating their potential in cancer treatment research (Srour et al., 2018).
Properties
IUPAC Name |
4-bromo-1-(3-methylbut-2-enyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-7(2)3-4-11-6-8(9)5-10-11/h3,5-6H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYFECQHFKEGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=C(C=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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